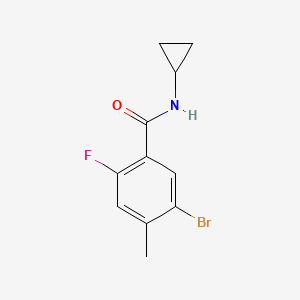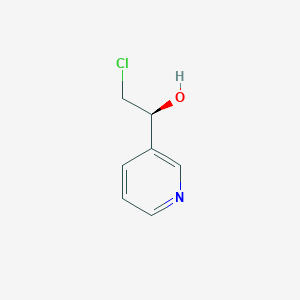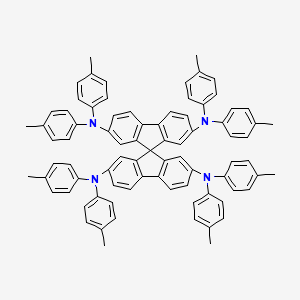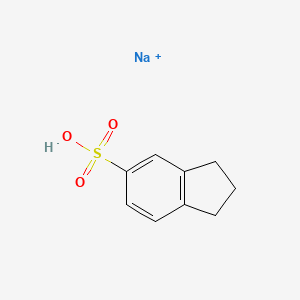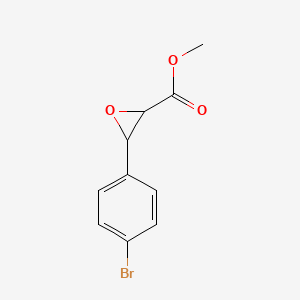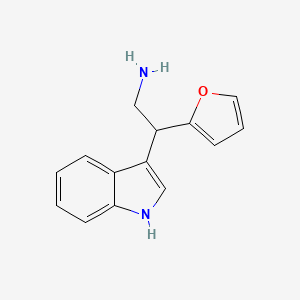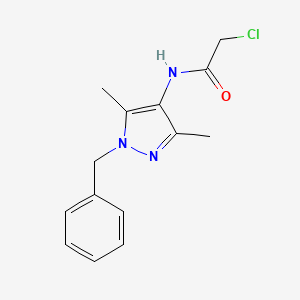
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide
Übersicht
Beschreibung
“N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide” is a chemical compound with the molecular formula C14H16ClN3O . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide” consists of a benzyl group attached to a pyrazole ring, which is further connected to a chloroacetamide group .
Physical And Chemical Properties Analysis
The molecular weight of “N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide” is 314.22 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, and molar volume are also available .
Wissenschaftliche Forschungsanwendungen
Pyrazole Heterocycles Synthesis
Pyrazole derivatives, including N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide, have widespread biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial. Their synthesis often involves condensation followed by cyclization, using common reagents like phosphorus oxychloride and dimethyl formamide. These protocols facilitate the annelation of different heterocyclic nuclei with bioactive pyrazoles, extending heterocyclic systems categories for designing active biological agents. The significance of pyrazole COX-2 inhibitors in medicinal chemistry underscores the importance of these heterocycles (Dar & Shamsuzzaman, 2015).
Chloroacetamides Targeting VLCFAs
Research on chloroacetamides, including derivatives like N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide, has identified their primary target enzyme affecting the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition, crucial for understanding their biological and possibly toxicological impacts, sheds light on the mechanistic action of chloroacetamides and related structures in biological systems (Böger, Matthes, & Schmalfuss, 2000).
Antifungal Applications
In the context of combating fungal diseases like Bayoud disease affecting date palms, certain pyrazole derivatives, related to the chemical structure of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide, have shown efficacy. These compounds, through their structure-activity relationship analysis, reveal significant antifungal pharmacophore sites, demonstrating their potential in agricultural and pharmaceutical applications to fight fungal pathogens (Kaddouri et al., 2022).
Cytochrome P450 Isoforms Inhibition
Compounds with chloroacetamide moieties, such as N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide, might interact with cytochrome P450 (CYP) isoforms, influencing drug metabolism and potential drug-drug interactions. Understanding the selectivity of chemical inhibitors towards various CYP isoforms is crucial for predicting and mitigating adverse interactions in therapeutic settings (Khojasteh et al., 2011).
Antimicrobial Drug Development
The structural framework of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide contributes to the development of novel antimicrobial drugs targeting DNA gyrase subunit B. Through molecular docking and synthesis, specific benzo-fused nitrogen-containing heterocycles have been identified with significant antimicrobial activity, highlighting the role of such compounds in addressing antimicrobial resistance (PatilTejaswini & Amrutkar Sunil, 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-14(16-13(19)8-15)11(2)18(17-10)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAMCNNLSCPTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one](/img/structure/B3142906.png)
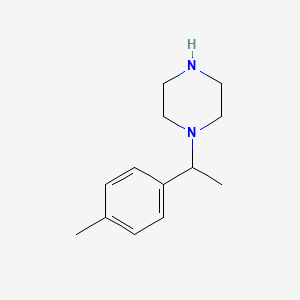
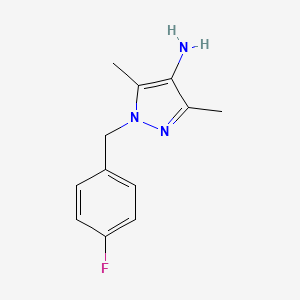
![4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B3142926.png)
![[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-](/img/structure/B3142932.png)

